5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-HIV, antimicrobial, and anticancer activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: Another derivative with similar structural features but different biological activities.
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A compound with additional functional groups that may enhance its pharmacological properties
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-5-9-4-7-6(8)2-1-3-10-7;/h1-3,8-9,11H,4-5H2;1H |
InChI Key |
KRULYZBEQBZEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)N=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.